molecular formula C15H12N2O2 B3510528 4-(2-furylmethyl)-6-phenyl-3(2H)-pyridazinone

4-(2-furylmethyl)-6-phenyl-3(2H)-pyridazinone

Cat. No.: B3510528
M. Wt: 252.27 g/mol
InChI Key: LKMBOGZIBDRYBC-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the functional groups it contains. For example, a similar compound “4-(2-FUROYL)-1-(2-FURYLMETHYL)-3-HYDROXY-5-(3-METHYL-2-THIENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” has a molecular formula of C19H15NO5S .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound is often determined using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Mechanism of Action

This typically applies to bioactive compounds and refers to how the compound interacts with biological systems. For example, many drugs work by binding to specific proteins in the body and altering their activity .

Safety and Hazards

This involves studying the toxicity of the compound, its potential for causing harm to the environment, and precautions that need to be taken while handling it .

Properties

IUPAC Name

5-(furan-2-ylmethyl)-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15-12(9-13-7-4-8-19-13)10-14(16-17-15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMBOGZIBDRYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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